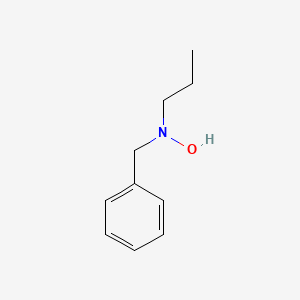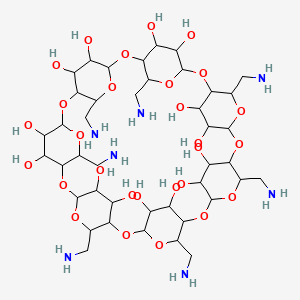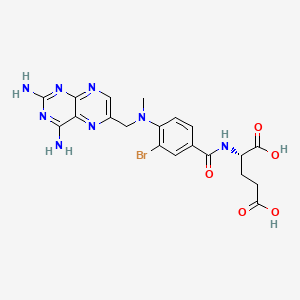
3'-Bromomethotrexate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromomethotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate itself is a folate antagonist that interferes with the metabolism of folic acid, inhibiting cell proliferation. 3’-Bromomethotrexate is formed when methotrexate reacts with hypobromous acid, resulting in the substitution of a bromine atom at the 3’ position of the methotrexate molecule .
準備方法
Synthetic Routes and Reaction Conditions: 3’-Bromomethotrexate is synthesized by reacting methotrexate with hypobromous acid (HOBr) at a pH of 7.4 and a temperature of 37°C for 30 minutes. This reaction is highly specific, producing 3’-Bromomethotrexate almost exclusively .
Industrial Production Methods: While specific industrial production methods for 3’-Bromomethotrexate are not well-documented, the synthesis process can be scaled up by maintaining the reaction conditions mentioned above. The use of continuous flow reactors could potentially enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3’-Bromomethotrexate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, similar to methotrexate.
Common Reagents and Conditions:
Substitution Reactions: Hypobromous acid (HOBr) is the primary reagent used to introduce the bromine atom at the 3’ position.
Oxidation and Reduction Reactions: These reactions typically involve common oxidizing and reducing agents used in organic chemistry.
Major Products Formed: The major product formed from the reaction of methotrexate with hypobromous acid is 3’-Bromomethotrexate . Other potential products include various brominated derivatives of methotrexate, depending on the reaction conditions and reagents used.
科学的研究の応用
3’-Bromomethotrexate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the effects of bromination on the biological activity of methotrexate derivatives.
Biology: Researchers investigate its interactions with cellular components and its potential as a tool to study cellular processes involving folate metabolism.
Medicine: 3’-Bromomethotrexate is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation.
Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用機序
3’-Bromomethotrexate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, similar to methotrexate. It inhibits dihydrofolate reductase, thymidylate synthase, and other enzymes involved in the biosynthesis of purines and pyrimidines. This inhibition prevents cell division and suppresses inflammation .
類似化合物との比較
Methotrexate: The parent compound, widely used in chemotherapy and as an immune-system suppressant.
3’-Chloromethotrexate: Another halogenated derivative of methotrexate, formed by reacting methotrexate with hypochlorous acid.
7-Hydroxymethotrexate: A metabolite of methotrexate with similar biological activity.
Uniqueness: 3’-Bromomethotrexate is unique due to the presence of the bromine atom at the 3’ position, which can alter its biological activity and interactions with cellular components. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to methotrexate .
特性
CAS番号 |
13082-83-2 |
|---|---|
分子式 |
C20H21BrN8O5 |
分子量 |
533.3 g/mol |
IUPAC名 |
(2S)-2-[[3-bromo-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21BrN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1 |
InChIキー |
RVHHUTDEYCUBRL-LBPRGKRZSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Br |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)
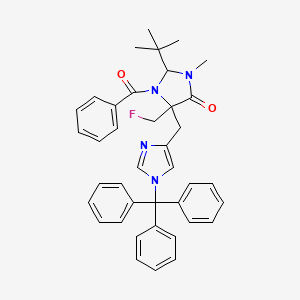
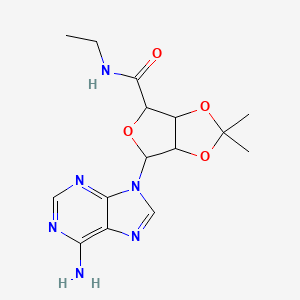
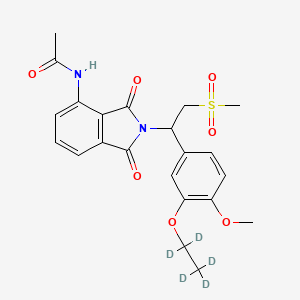
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)
